4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to bind with high affinity to multiple receptors , and aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . Aminopyrazoles, in particular, have been found to interact with various enzymes and receptors, affecting their function .
Biochemical Pathways
Pyrazole derivatives have been found to possess various biological activities, affecting a range of biochemical pathways .
Pharmacokinetics
The compound’s solubility in chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability.
Result of Action
Pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others . They also target important factors for bacterial and virus infections .
Cellular Effects
Some pyrazole-4-carboxamides have shown potent fungicidal activities . For instance, certain compounds exhibited more than 90% inhibition against Alternaria solani at 100 μg/mL .
Molecular Mechanism
For example, a similar compound, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide, is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent functionalization to introduce the carboxamide group .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes, utilizing readily available starting materials and optimizing reaction conditions to achieve high yields and purity. Techniques such as solvent extraction, recrystallization, and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 4-amino-2-(methylsulfanyl)-5-oxo-N-phenyl-5H-pyrrole-3-carboxamide
- 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
Uniqueness
4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, methyl, and carboxamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
178320-03-1 |
---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
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